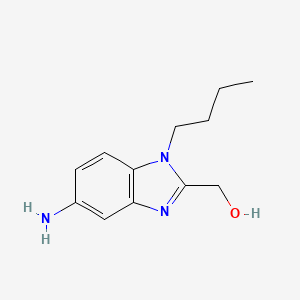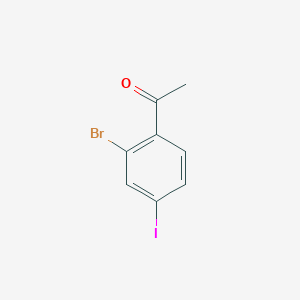
1-(2-Bromo-4-iodophenyl)ethanone
Descripción general
Descripción
1-(2-Bromo-4-iodophenyl)ethanone, also known as 4-iodo-2-bromobenzophenone, is an organic compound with the molecular formula C8H5BrIO. It is a colorless solid that is used in the synthesis of organic compounds. It is also used in the production of pharmaceuticals, dyes, and other compounds. It is a versatile compound that has a wide range of applications in the fields of chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Pyrolysis Products and Toxicity Concerns
- Pyrolysis and Toxicity : The study of pyrolysis products of new psychoactive substances, including 1-(2-Bromo-4-iodophenyl)ethanone, revealed the formation of various substances with potential unknown toxicity. This raises concerns about the ingestion of these pyrolysis products (Texter et al., 2018).
Synthetic Methodologies and Applications
Synthesis of Chalcone Analogues : Research demonstrated an electron-transfer chain reaction involving α-bromoketones, which can be used to synthesize a variety of chalcone analogues. This method, involving this compound, represents a significant advancement in the field of synthetic chemistry (Curti et al., 2007).
Formation of Iminolactones : A study highlighted a novel three-component condensation reaction that includes this compound. This reaction efficiently produces fully substituted iminolactones, offering new pathways in organic synthesis (Shaabani et al., 2008).
Crystal Structure and Hydrogen-Bonding Patterns
- Crystal Structure Analysis : An investigation into the crystal structure of enaminones related to this compound revealed complex hydrogen-bonding patterns. These findings contribute to a deeper understanding of molecular interactions and crystal engineering (Balderson et al., 2007).
Safety and Hazards
“1-(2-Bromo-4-iodophenyl)ethanone” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with Hazard Statements H302 and H319 . This indicates that the compound may be harmful if swallowed (H302) and may cause serious eye irritation (H319). Precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Mecanismo De Acción
Target of Action
It’s known that bromo and iodo groups in organic compounds often participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions typically occur at the benzylic position , which is the carbon atom next to the aromatic ring.
Mode of Action
The mode of action of 1-(2-Bromo-4-iodophenyl)ethanone likely involves interactions with its bromo and iodo groups. In reactions at the benzylic position, these groups can undergo free radical bromination and nucleophilic substitution . For instance, in a free radical reaction, the bromine atom can be replaced by a free radical . In nucleophilic substitution reactions, the bromo or iodo group can be replaced by a nucleophile .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the rate of the compound’s reactions can be influenced by factors such as temperature, pH, and the presence of other chemical species.
Propiedades
IUPAC Name |
1-(2-bromo-4-iodophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBYNXSSMUDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



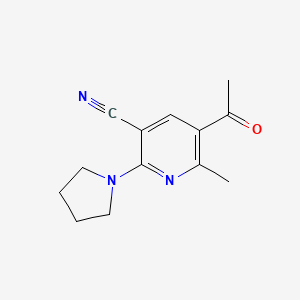
![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)

![(6R,8S)-7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B3033840.png)
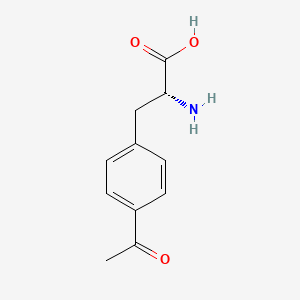

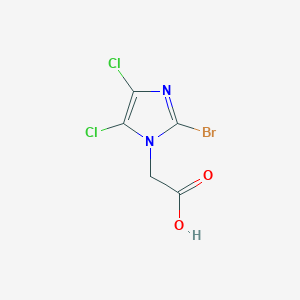
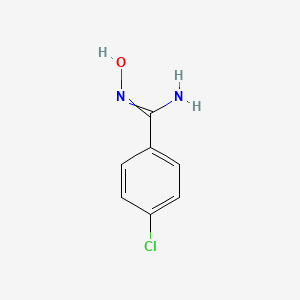
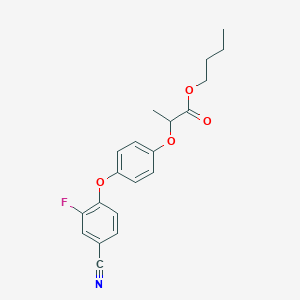
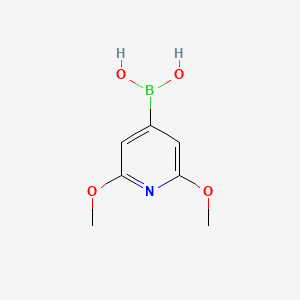
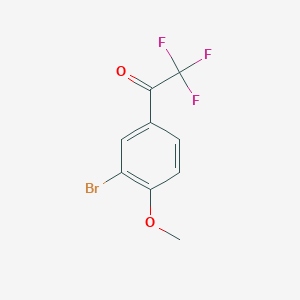
![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3033850.png)
